11beta-Hydroxysteroid dehydrogenases (11beta-HSDs) are enzymes that play a crucial role in the regulation of glucocorticoid hormones, which are essential for a wide range of physiological processes. These enzymes interconvert active glucocorticoids, such as cortisol and corticosterone, with their inactive forms, cortisone and 11-dehydrocorticosterone, thereby regulating the availability of these hormones to their receptors5. The two main isoforms, 11beta-HSD type 1 and type 2, have distinct functions and tissue distributions, which are critical for maintaining homeostasis and responding to environmental challenges45.
The overactivity of 11beta-HSD1 has been implicated in metabolic disorders such as diabetes and obesity due to the excessive production of active glucocorticoids, which can disrupt glucose control and lipid metabolism13. Inhibitors of 11beta-HSD1 have shown promise in attenuating the signs and symptoms of type 2 diabetes in preclinical animal models and clinical trials, making this enzyme a significant therapeutic target for these diseases3.
11beta-HSD1 also plays a role in the detoxification of non-steroidal carbonyl compounds, such as the tobacco-specific nitrosamine NNK, which is a known carcinogen. By reducing these compounds to hydroxy derivatives, the enzyme facilitates their elimination from the body, highlighting its importance in protecting against tobacco-related carcinogens2.
Mutations in the gene encoding 11beta-HSD2 can lead to a syndrome of apparent mineralocorticoid excess, resulting in hypertension. This condition is characterized by an inability to inactivate cortisol, leading to mineralocorticoid receptor activation and salt retention. Understanding the function of 11beta-HSD2 has also shed light on the effects of substances like licorice, which can inhibit the enzyme and mimic this hypertensive syndrome4.
Transgenic mouse models have been instrumental in elucidating the physiological roles of 11beta-HSDs. By manipulating the genes encoding these enzymes, researchers have been able to observe the effects of altered glucocorticoid metabolism on health and disease, providing insights into potential therapeutic strategies for conditions such as insulin resistance and obesity5.
11beta,13-Dihydrolactucin is a sesquiterpene lactone primarily derived from the chicory plant (Cichorium intybus). This compound is recognized for its significant biological activities, including anti-inflammatory properties, making it a subject of interest in pharmacological research. It is classified under the group of natural products known as sesquiterpene lactones, which are characterized by their complex structures and diverse biological effects.
11beta,13-Dihydrolactucin is predominantly sourced from chicory roots. The chicory plant is well-known for its bitter compounds, which include various sesquiterpene lactones. These compounds are classified based on their structural characteristics and biological activities. In the case of 11beta,13-Dihydrolactucin, it is specifically categorized as a 13-dihydro derivative of lactucin, another sesquiterpene lactone.
The synthesis of 11beta,13-Dihydrolactucin can be achieved through several methods, including extraction from natural sources and chemical synthesis. A notable method involves a three-step extraction process that utilizes liquid-liquid extraction followed by reversed-phase chromatography to isolate the compound in significant quantities. In one study, a mixture of solvents was employed to enhance the yield during the extraction phase, ultimately producing 11beta,13-Dihydrolactucin as a white powder with a yield of approximately 3.07 mg/g of dry matter .
Another approach involves enzymatic conversion using chicory root extracts in the presence of NADPH, which facilitates the transformation of precursor compounds into 11beta,13-Dihydrolactucin. This method highlights the compound's biosynthetic pathways within the plant .
The molecular structure of 11beta,13-Dihydrolactucin features a complex arrangement typical of sesquiterpene lactones. Its molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol. The compound contains multiple functional groups that contribute to its biological activity.
The structural representation can be summarized as follows:
11beta,13-Dihydrolactucin undergoes various chemical reactions that are significant for its biological activity. It has been shown to interact with inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
The compound's reactivity can be attributed to its functional groups, which allow it to participate in nucleophilic attacks and other chemical transformations relevant in biological systems.
The mechanism of action for 11beta,13-Dihydrolactucin primarily involves its anti-inflammatory properties. Research indicates that it inhibits key signaling pathways involved in inflammation by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2 enzymes .
In vitro studies have demonstrated that treatment with 11beta,13-Dihydrolactucin significantly reduces levels of inflammatory markers in cultured cells under inflammatory conditions. The compound exhibits dose-dependent effects on these pathways, with optimal concentrations identified for maximum efficacy .
Relevant analyses indicate that these properties contribute to its potential applications in pharmaceuticals and nutraceuticals.
11beta,13-Dihydrolactucin has garnered attention for its potential therapeutic applications due to its anti-inflammatory effects. It is being studied for use in treating conditions such as inflammatory bowel disease and other inflammatory disorders . Additionally, its ability to modulate immune responses positions it as a candidate for further research in immunotherapy.
Moreover, due to its bitter taste profile, it has been utilized in food science to enhance flavor profiles while providing health benefits associated with its bioactive properties .
11β,13-Dihydrolactucin (systematic name: (3S,3aR,4S,9aS,9bR)-4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione) is a sesquiterpene lactone derived from the formal hydrogenation of lactucin across the 11,13-double bond [10]. It belongs to the guaianolide subclass of sesquiterpenoids, characterized by a fused 5-7-6 tricyclic skeleton with a γ-lactone ring. The molecule contains five defined stereocenters, conferring significant conformational rigidity. The absolute configuration at C-11β (hydrogen addition site) is critical for its bioactivity, distinguishing it from other stereoisomers [6] [10]. The core structure features a hydroxyl group at C-4, a hydroxymethyl group at C-9, and conjugated carbonyl functionalities contributing to its reactivity.
Table 1: Fundamental Chemical Identifiers of 11β,13-Dihydrolactucin
Property | Value |
---|---|
CAS Registry Number | 83117-63-9 |
Molecular Formula | C₁₅H₁₈O₅ |
Average Molecular Mass | 278.30 g/mol |
Monoisotopic Mass | 278.1154 Da |
IUPAC Name | (3S,3aR,4S,9aS,9bR)-4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
ChemSpider ID | 8146356 |
11β,13-Dihydrolactucin is typically isolated as a white crystalline powder [2]. It demonstrates moderate solubility in polar organic solvents: highly soluble in dimethyl sulfoxide (DMSO) and acetone, partially soluble in chloroform, dichloromethane, and ethyl acetate, and sparingly soluble in water [2] [5]. Stability studies indicate that the compound remains intact for up to 24 months when stored as a solid at 2–8°C in tightly sealed vials. Solutions in DMSO are stable for approximately two weeks at –20°C, with gradual degradation observed under ambient conditions, accelerated by light exposure [2]. Crystallographic analysis (single-crystal X-ray diffraction) confirms a orthorhombic crystal system and reveals key intermolecular hydrogen bonding between the C-4 hydroxyl and C-7 carbonyl oxygen, contributing to lattice stability [8]. The compound’s LogP (octanol-water partition coefficient) is predicted at 0.38 (ALOGPS) and 0.22 (ChemAxon), suggesting moderate lipophilicity conducive to membrane permeation [7].
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR data provide definitive assignment of proton and carbon environments. Key ¹H NMR signals (CDCl₃, 500 MHz) include: δ 6.20 (d, J=10.0 Hz, H-13), 5.55 (d, J=10.0 Hz, H-14), 4.75 (m, H-3), 4.30 (s, OH), 3.95 (dd, J=12.0, 5.0 Hz, H-15a), 3.80 (dd, J=12.0, 5.0 Hz, H-15b), 2.85 (m, H-9), 2.50 (m, H-5), 2.20 (m, H-2a), 1.95 (m, H-2b), 1.65 (s, H-12), 1.35 (d, J=7.0 Hz, H-11). Characteristic ¹³C NMR signals (CDCl₃, 125 MHz) include: δ 177.8 (C-7), 170.5 (C-8), 140.5 (C-6), 136.0 (C-4), 128.0 (C-13), 127.5 (C-14), 80.5 (C-3), 62.5 (C-15), 58.0 (C-9), 45.5 (C-5), 40.0 (C-1), 35.5 (C-2), 28.0 (C-11), 22.5 (C-12) [5] [9].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode shows a protonated molecular ion [M+H]⁺ at m/z 279.1232 (calculated for C₁₅H₁₉O₅⁺: 279.1227). Major MS/MS fragments include m/z 261.1128 ([M+H–H₂O]⁺), 233.1179 ([M+H–H₂O–CO]⁺), and 215.1074 ([M+H–2H₂O–CO]⁺), indicative of sequential loss of water and carbonyl groups [5] [9].
Infrared Spectroscopy (IR):Prominent IR absorptions (KBr pellet) occur at 3400 cm⁻¹ (O–H stretch), 1770 cm⁻¹ (γ-lactone C=O), 1715 cm⁻¹ (conjugated ketone C=O), and 1660 cm⁻¹ (C=C stretch), consistent with the functional groups present [9].
Table 2: Key Spectroscopic Signatures of 11β,13-Dihydrolactucin
Technique | Key Signals/Assignments |
---|---|
¹H NMR | δ 6.20 (H-13), 5.55 (H-14), 4.75 (H-3), 3.95/3.80 (H₂-15), 1.65 (H₃-12), 1.35 (H₃-11) |
¹³C NMR | δ 177.8 (C-7), 170.5 (C-8), 140.5 (C-6), 136.0 (C-4), 128.0 (C-13), 127.5 (C-14), 80.5 (C-3) |
HRMS (ESI+) | [M+H]⁺ m/z 279.1232; Fragments: 261.1128, 233.1179, 215.1074 |
IR | 3400 cm⁻¹ (O–H), 1770 cm⁻¹ (lactone C=O), 1715 cm⁻¹ (ketone C=O), 1660 cm⁻¹ (C=C) |
11β,13-Dihydrolactucin shares a guaianolide skeleton with lactucin and lactucopicrin but exhibits distinct structural and functional differences due to saturation at the C11-C13 bond:
Table 3: Structural and Functional Comparison of Key Chicory Sesquiterpene Lactones
Property | Lactucin | Lactucopicrin | 11β,13-Dihydrolactucin |
---|---|---|---|
Molecular Formula | C₁₅H₁₆O₅ | C₂₃H₂₂O₇ | C₁₅H₁₈O₅ |
Key Functional Group | α-Methylene-γ-lactone | C15 p-hydroxyphenylacetate | Saturated γ-lactone |
LogP (Predicted) | 0.98 | 1.82 | 0.38 |
Aqueous Solubility | Low | Very Low | Moderate |
Stability | Low (reactive double bond) | Moderate | High |
NFAT Inhibition | Moderate (30–40%) | Weak (<20%) | Strong (54%) [5] |
Analgesic Activity (Mice) | Strong (15 mg/kg) | Strongest (15 mg/kg) | Moderate (30 mg/kg) [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: